molecular formula C17H21FN2 B11745154 1-Fluoro-6,7,8,9,10,11,12,13-octahydrocyclodeca[b]quinolin-14-amine

1-Fluoro-6,7,8,9,10,11,12,13-octahydrocyclodeca[b]quinolin-14-amine

Cat. No.: B11745154
M. Wt: 272.36 g/mol
InChI Key: SDCAZMCJBLILKH-UHFFFAOYSA-N
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Description

1-FLUORO-6H,7H,8H,9H,10H,11H,12H,13H-CYCLODECA[B]QUINOLIN-14-AMINE is a complex organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-FLUORO-6H,7H,8H,9H,10H,11H,12H,13H-CYCLODECA[B]QUINOLIN-14-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Amine Introduction: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-FLUORO-6H,7H,8H,9H,10H,11H,12H,13H-CYCLODECA[B]QUINOLIN-14-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenated precursors, amines, and organometallic reagents.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines.

Scientific Research Applications

1-FLUORO-6H,7H,8H,9H,10H,11H,12H,13H-CYCLODECA[B]QUINOLIN-14-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-FLUORO-6H,7H,8H,9H,10H,11H,12H,13H-CYCLODECA[B]QUINOLIN-14-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. Additionally, its fluorine atom enhances its ability to form strong hydrogen bonds, increasing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-FLUORO-2H,3H,7H,8H,9H,10H-NAPHTHO[1,2-B][1,4]DIOXIN-7-ONE
  • 3-FLUORO-6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLIC ACID

Uniqueness

1-FLUORO-6H,7H,8H,9H,10H,11H,12H,13H-CYCLODECA[B]QUINOLIN-14-AMINE is unique due to its specific structural features, including the presence of a fluorine atom and an amine group. These modifications enhance its chemical reactivity and potential applications compared to other similar compounds. Its ability to form strong hydrogen bonds and interact with biological macromolecules makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C17H21FN2

Molecular Weight

272.36 g/mol

IUPAC Name

7-fluoro-2-azatricyclo[8.8.0.03,8]octadeca-1,3(8),4,6,9-pentaen-9-amine

InChI

InChI=1S/C17H21FN2/c18-13-9-7-11-15-16(13)17(19)12-8-5-3-1-2-4-6-10-14(12)20-15/h7,9,11H,1-6,8,10H2,(H2,19,20)

InChI Key

SDCAZMCJBLILKH-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC2=NC3=C(C(=CC=C3)F)C(=C2CCC1)N

Origin of Product

United States

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